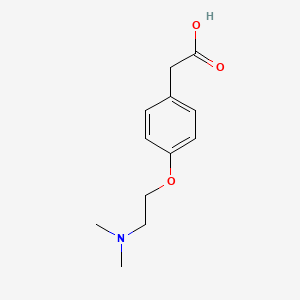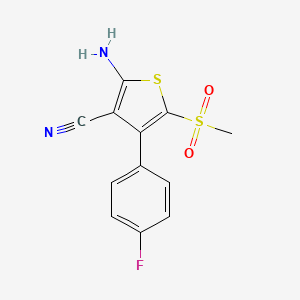
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 1-naphthol to yield 4-hydroxy-5,6,7,8-tetrahydronaphthalene, which is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient conversion and high yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(4-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Reduction: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: 1-(4-Alkoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The ethanone group may participate in covalent modifications of proteins or nucleic acids, altering their function and activity.
Comparación Con Compuestos Similares
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with the hydroxy group at a different position.
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: Methoxy group instead of hydroxy group.
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)propanone: Propanone group instead of ethanone group.
Uniqueness: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h6-7,14H,2-5H2,1H3 |
Clave InChI |
XOEPFUNFWIJLOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2CCCCC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)






